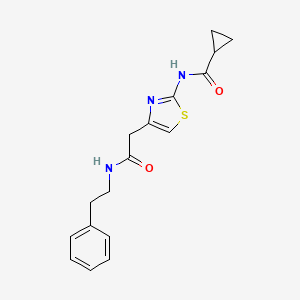

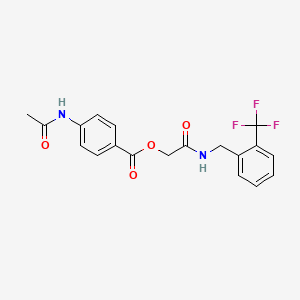

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-acetamidobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

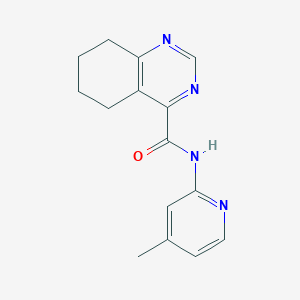

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-acetamidobenzoate is a chemical compound that is widely used in scientific research due to its unique properties. This compound is known for its ability to interact with specific biological targets and has been used in various studies to investigate the mechanisms of action of different biological processes.

Scientific Research Applications

Efficient Reagent for Synthesis of Novel α-Ketoamide Derivatives

A study by El‐Faham et al. (2013) discusses the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in the carbodiimide (DIC) approach for synthesizing a series of α-ketoamide derivatives, which are structurally similar to 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-acetamidobenzoate. This approach is superior in terms of purity and yield compared to traditional methods. The synthesized compounds could have potential applications in medicinal chemistry due to their α-ketoamide framework, which is often explored for its biological activity (El‐Faham et al., 2013).

Formation of Heterocyclic Compounds

Research by Ogura et al. (1973) on the reaction of 2-aminobenzazoles with acetylene compounds, including derivatives similar to the chemical of interest, highlighted the synthesis of 2-oxo compounds. This study demonstrates the chemical reactivity of such compounds and their potential as precursors in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals (Ogura, Kawano, & Itoh, 1973).

Anticoccidial Activity of Related Compounds

A study by Rogers et al. (1964) on the preparation and evaluation of derivatives of methyl-2-ethoxybenzoate and 4-amino-2-ethylaminobenzoic acid, structurally related to the compound , reported significant anti-coccidial activity. This highlights the potential use of such compounds in developing treatments for coccidiosis, a parasitic disease affecting poultry (Rogers et al., 1964).

Synthesis of H1-antihistaminic Agents

Iemura et al. (1986) reported the synthesis and testing of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles, revealing potent H1-antihistaminic activity. This research suggests the utility of structurally similar compounds in synthesizing new therapeutic agents with potential applications in treating allergic reactions (Iemura et al., 1986).

properties

IUPAC Name |

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-acetamidobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O4/c1-12(25)24-15-8-6-13(7-9-15)18(27)28-11-17(26)23-10-14-4-2-3-5-16(14)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRZKVZEXHWHGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

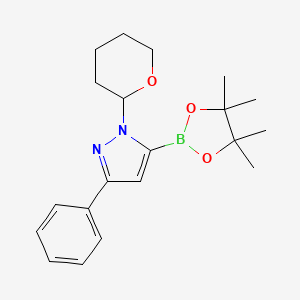

![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2569676.png)

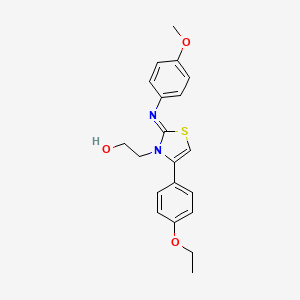

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2569686.png)

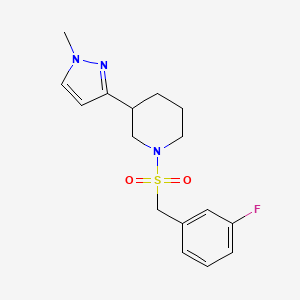

![N-[(2-chlorophenyl)methyl]-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B2569688.png)